

In-Depth Technical Guide to ASN001: A Novel CYP17A1 Lyase Inhibitor

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Compound of Interest

Compound Name: ASN001

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Abstract

ASN001 is an orally bioavailable, non-steroidal, selective inhibitor of the 17 α -hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway. Developed by Asana BioSciences, **ASN001** has been investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). Its mechanism of action focuses on the selective inhibition of testosterone synthesis, aiming to offer a therapeutic advantage by potentially obviating the need for co-administration of prednisone, a requirement for the first-generation CYP17A1 inhibitor, abiraterone. This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and available clinical data for **ASN001**.

Chemical Structure and Physicochemical Properties

ASN001, also known as EN3356, is a small molecule with the chemical formula C₁₆H₁₃FN₂OS. Its chemical identity has been confirmed through its CAS number and SMILES string.

Property	Value
IUPAC Name	1-(2-(4-fluorophenyl)thiazol-5-yl)-1-(pyridin-4-yl)ethanol
Molecular Formula	C ₁₆ H ₁₃ FN ₂ OS
Molecular Weight	300.35 g/mol
CAS Number	1429329-63-4
SMILES String	<chem>C(C)(O)(c1sc(nc1)c2ccc(F)cc2)c3ccncc3</chem>

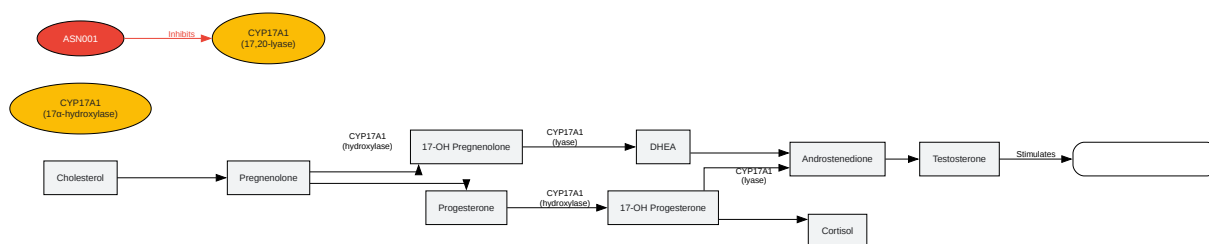
Table 1: Physicochemical Properties of **ASN001**.

Mechanism of Action

ASN001 is a potent and selective inhibitor of the lyase activity of CYP17A1.^[1] This enzyme plays a crucial role in the steroidogenesis pathway, catalyzing two key reactions: the 17 α -hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that converts 17 α -hydroxypregnenolone and 17 α -hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. These products are precursors for the synthesis of androgens, including testosterone.

In castration-resistant prostate cancer, despite low circulating levels of testicular androgens, the tumor microenvironment can sustain androgen receptor (AR) signaling through de novo steroidogenesis within the adrenal glands and the tumor itself. By inhibiting CYP17A1, **ASN001** effectively blocks this androgen production, thereby depriving the cancer cells of the hormonal stimulation required for their growth and proliferation.^[1]

A key differentiating feature of **ASN001** highlighted in preclinical and clinical studies is its selectivity for the 17,20-lyase activity over the 17 α -hydroxylase activity of CYP17A1.^{[2][3]} This selectivity is significant because inhibition of 17 α -hydroxylase can lead to a compensatory increase in mineralocorticoids, resulting in side effects such as hypertension, hypokalemia, and fluid retention. By selectively targeting the lyase function, **ASN001** aims to reduce androgen synthesis without significantly impacting cortisol production, thereby potentially avoiding the need for concurrent prednisone administration to manage mineralocorticoid excess.^{[2][3]}



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Figure 1: **ASN001** Signaling Pathway. (Within 100 characters)

Pharmacological Properties

Pharmacokinetics

Pharmacokinetic data for **ASN001** has been reported from a Phase 1/2 clinical trial (NCT02349139) in men with mCRPC. The drug exhibits high oral bioavailability.[3]

Parameter	100 mg QD	300 mg QD
C _{max}	3.5 μM	6.7 μM
AUC _T	52 μM.h	80 μM.h
T _{1/2}	Not explicitly stated for this dose	21.5 h
C _{trough}	1.8 μM	Not explicitly stated for this dose

Table 2: Pharmacokinetic Parameters of **ASN001** in mCRPC Patients.[3]

Pharmacodynamics

In the same clinical trial, **ASN001** demonstrated potent pharmacodynamic effects, consistent with its mechanism of action. Treatment with **ASN001** led to a significant reduction in androgen levels. Testosterone levels were observed to decrease to below quantifiable limits, and a decrease in DHEA of up to 80% was reported in patients who were naïve to abiraterone or enzalutamide.[2] Importantly, no dose-related changes in cortisol or ACTH levels were observed, supporting the selective nature of **ASN001** and the rationale for avoiding prednisone co-administration.[3]

Clinical Efficacy and Safety

The primary clinical investigation of **ASN001** has been the Phase 1/2 trial (NCT02349139) in men with progressive mCRPC.

Efficacy

The study demonstrated encouraging preliminary evidence of the efficacy of **ASN001**.

- Prostate-Specific Antigen (PSA) Response: In patients naïve to abiraterone or enzalutamide, a PSA decline of greater than 50% was observed in 3 out of 3 patients at doses of 300/400mg. In a broader cohort of treatment-naïve patients, a PSA decline of over 50% (with up to 93% decline) was seen in 3 out of 4 patients, lasting for more than 37 weeks.[2][4]
- Radiographic Response: Stable disease, as defined by RECIST criteria, was observed for up to 18 months or more, even in patients who had previously been treated with abiraterone and enzalutamide.[2][4]

Safety and Tolerability

ASN001 was generally well-tolerated in the clinical trial.[2]

- Adverse Events: The most common drug-related adverse events were Grade 1/2 and included fatigue, nausea, dizziness, and constipation.[4]
- Liver Function: At the 400mg dose, two patients experienced asymptomatic and reversible Grade 3 elevation of ALT/AST, which resolved upon dose reduction to 300mg without recurrence.[4]

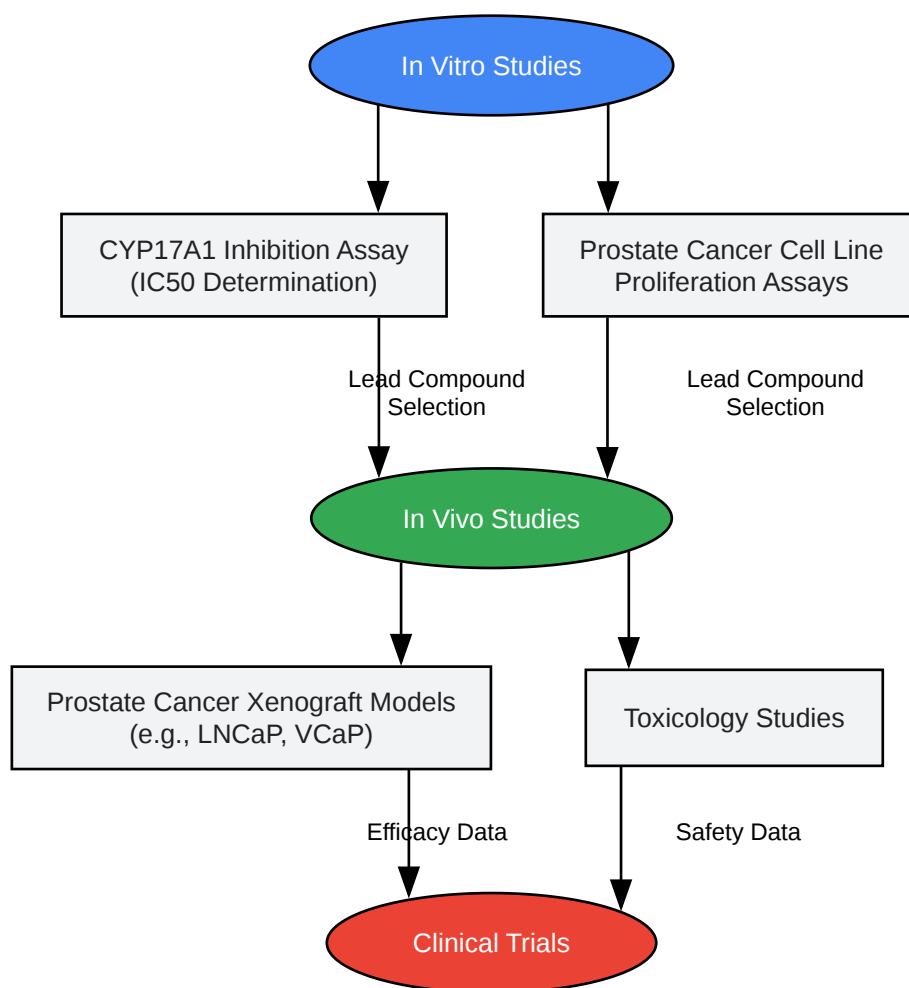
- Mineralocorticoid Excess: Notably, no episodes of mineralocorticoid excess, uncontrolled hypertension, or hypokalemia were reported, and no patients required prednisone administration.^[2]

Experimental Protocols

Preclinical Evaluation

While specific preclinical data for **ASN001** is not extensively published, the development of novel non-steroidal CYP17A1 inhibitors generally involves a series of in vitro and in vivo studies.

- In Vitro CYP17A1 Inhibition Assay: The inhibitory potency of compounds like **ASN001** against the 17 α -hydroxylase and 17,20-lyase activities of CYP17A1 is typically determined using human recombinant enzymes. The conversion of radiolabeled substrates, such as [14C]-progesterone to 17 α -hydroxyprogesterone (for hydroxylase activity) and [3H]-17 α -hydroxypregnenolone to DHEA (for lyase activity), is measured in the presence of varying concentrations of the inhibitor. The IC₅₀ values are then calculated to determine the potency and selectivity of the compound.
- In Vivo Prostate Cancer Models: The anti-tumor activity of CYP17A1 inhibitors is evaluated in various prostate cancer xenograft models in immunocompromised mice. Human prostate cancer cell lines, such as LNCaP (androgen-sensitive) or VCaP (androgen-sensitive and overexpresses the androgen receptor), are implanted subcutaneously or orthotopically. Once tumors are established, the animals are treated with the investigational drug, and tumor volume and serum PSA levels are monitored over time to assess efficacy.



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Figure 2: Preclinical to Clinical Workflow. (Within 100 characters)

Clinical Trial Protocol (NCT02349139)

The Phase 1/2 study of **ASN001** was a multi-center, open-label, dose-escalation trial.

- Patient Population: Men with progressive metastatic castration-resistant prostate cancer. Phase 1 allowed for patients who had received prior treatment with abiraterone, enzalutamide, and chemotherapy, while Phase 2 focused on patients naïve to abiraterone and enzalutamide.[3]
- Study Design:

- Phase 1 (Dose Escalation): Patients received once-daily oral **ASN001** at escalating doses of 50, 100, 200, 300, and 400 mg to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.[3]
- Phase 2 (Dose Expansion): Patients received **ASN001** at the recommended dose to further evaluate safety and efficacy.[2]
- Endpoints:
 - Primary Endpoints (Phase 1): MTD and dose-limiting toxicities.
 - Secondary Endpoints: Pharmacokinetics, pharmacodynamics (effects on steroid hormone biosynthesis), and clinical efficacy (PSA response and imaging-based response).
- Efficacy Assessment:
 - PSA Levels: Serum PSA was measured at baseline and throughout the study to assess for a $\geq 50\%$ decline from baseline.
 - Radiographic Assessment: Tumor response was evaluated using imaging (CT and/or MRI and bone scans) according to the Response Evaluation Criteria in Solid Tumors (RECIST).

Conclusion

ASN001 is a promising second-generation, non-steroidal, selective CYP17A1 lyase inhibitor that has demonstrated encouraging clinical activity and a favorable safety profile in patients with metastatic castration-resistant prostate cancer. Its high selectivity for the lyase activity of CYP17A1 appears to translate into a reduced risk of mineralocorticoid-related adverse events, potentially eliminating the need for co-administration of prednisone. Further clinical development will be necessary to fully elucidate the therapeutic potential of **ASN001** in the management of prostate cancer.

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